A Foundational Guide to (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: Synthesis, Characterization, and Core Applications
A Foundational Guide to (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: Synthesis, Characterization, and Core Applications
Abstract
(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral primary amine of significant interest in medicinal chemistry and drug development. It serves as a crucial building block, most notably in the synthesis of potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of this compound, detailing its chemical properties, stereoselective synthesis, and comprehensive analytical characterization. The primary focus is on its foundational application as the key precursor to Rasagiline, an irreversible monoamine oxidase B (MAO-B) inhibitor for the treatment of Parkinson's disease. We will elucidate the mechanistic role of the (R)-aminoindan scaffold in enzyme inhibition and discuss the broader context of substituted aminoindanes in neuropharmacology. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of neurologically active compounds.
Introduction: The Strategic Importance of a Chiral Intermediate
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. When substituted with an amine, it gives rise to the aminoindan class, compounds that have been investigated for a range of pharmacological activities, including as anti-Parkinsonian agents and potential psychotherapeutics.[1] The introduction of chirality and specific aromatic substitutions, such as a methoxy group at the 6-position, allows for fine-tuning of the molecule's interaction with biological targets.
(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine, as its hydrochloride salt, represents a highly valuable and specific iteration of this scaffold. Its primary and most well-documented application is as the pivotal intermediate in the industrial synthesis of Rasagiline ((R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine).[2] Rasagiline is a second-generation, irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[3] By inhibiting MAO-B, Rasagiline increases synaptic dopamine levels, offering significant therapeutic benefit to patients with Parkinson's disease.[3]
The methoxy group itself is a prevalent substituent in many drugs, often enhancing ligand-target binding, improving physicochemical properties, and favorably modulating ADME (absorption, distribution, metabolism, and excretion) parameters.[4] This guide will delve into the synthesis of this key intermediate, its analytical profile, and its foundational role in the development of targeted enzyme inhibitors.
Physicochemical and Structural Properties
A thorough understanding of the compound's properties is essential for its effective use in synthesis and research.
| Property | Value | Source(s) |
| Chemical Name | (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | [5] |
| Synonyms | (R)-6-Methoxyindan-1-amine HCl | [5] |
| CAS Number | 730980-51-5 | [6] |
| Molecular Formula | C₁₀H₁₄ClNO | [6] |
| Molecular Weight | 199.68 g/mol | [5] |
| Appearance | Expected to be an off-white to white crystalline solid | General Knowledge |
| Boiling Point | 301.4 °C at 760 mmHg (for free base) | [5] |
| Flash Point | 136.1 °C (for free base) | [5] |
| LogP | 2.34 (for free base) | [5] |
Stereoselective Synthesis: The Path to Enantiopurity
The (R)-enantiomer is critical for the desired biological activity of the final drug product, Rasagiline. Therefore, achieving high enantiopurity is the primary goal of any synthetic strategy. While classical resolution of a racemic mixture is possible, modern approaches favor more efficient asymmetric methods. The most effective and industrially scalable method is the biocatalytic asymmetric reductive amination of the corresponding ketone precursor, 6-methoxy-1-indanone.
Precursor Synthesis: 6-Methoxy-1-indanone
The synthesis of the ketone precursor is typically achieved via an intramolecular Friedel-Crafts acylation of a suitable phenylpropanoic acid derivative.
Experimental Protocol 1: Synthesis of 6-Methoxy-1-indanone
Causality: This procedure utilizes a strong acid catalyst (polyphosphoric acid) to promote the intramolecular cyclization of 3-(3-methoxyphenyl)propanoic acid. The methoxy group is an ortho-, para-director, but steric hindrance favors cyclization at the position para to the methoxy group, leading to the desired 6-methoxy-1-indanone.
Materials:
-
3-(3-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
To a stirred solution of 3-(3-methoxyphenyl)propanoic acid (1.0 eq) in dichloromethane, add polyphosphoric acid (10 eq by weight) in portions at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 6-methoxy-1-indanone.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Biocatalytic Asymmetric Reductive Amination
The key step to establishing the (R)-stereocenter is the enantioselective amination of 6-methoxy-1-indanone. Transaminase enzymes are highly effective for this transformation, offering excellent enantioselectivity and operating under mild, environmentally benign conditions.[7]
Causality: Transaminases catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone substrate. The enzyme's chiral active site dictates the stereochemistry of the newly formed amine, leading to a single enantiomer. Pyridoxal phosphate (PLP) is a required cofactor for this catalytic cycle.
Caption: Comprehensive analytical workflow for characterization.
Expected Spectroscopic Data
While a definitive public record of the spectra for this specific hydrochloride salt is elusive, we can predict the key characteristics based on its structure and data from close analogs like 1-aminoindan. [8]
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons, with splitting patterns influenced by the methoxy group. The methoxy group itself will appear as a singlet around 3.8 ppm. The aliphatic protons on the five-membered ring (CH, CH₂, CH₂) will appear as complex multiplets. The amine protons may be broad or exchange with D₂O.
-
¹³C NMR: The spectrum will display 10 distinct carbon signals. The methoxy carbon will be around 55 ppm. Aromatic carbons will be in the 110-160 ppm range, while the aliphatic carbons will be in the upfield region (approx. 30-60 ppm).
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IR Spectroscopy: Key peaks will include N-H stretching for the primary amine (as a hydrochloride salt, this will be broadened and shifted, appearing in the 2800-3100 cm⁻¹ region as -NH₃⁺ stretches). C-H stretches (aromatic and aliphatic) will be present just below and above 3000 cm⁻¹. Aromatic C=C stretches will appear around 1600 cm⁻¹ and 1480 cm⁻¹. The characteristic C-O stretch of the aryl ether (methoxy group) will be visible around 1250 cm⁻¹. [9]* Mass Spectrometry: For the free base (C₁₀H₁₃NO), the exact mass is 163.0997. [10]High-resolution mass spectrometry (HRMS) should confirm this molecular formula. The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 163, with fragmentation patterns corresponding to the loss of amine and other functional groups.
Purity and Enantiomeric Excess
-
HPLC: Purity is assessed using reverse-phase HPLC with UV detection.
-
Chiral HPLC: Enantiomeric excess (% ee) is the most critical quality attribute. This is determined using a chiral stationary phase column, which can separate the (R) and (S) enantiomers, allowing for their quantification. The goal is to achieve >99.5% ee for use in pharmaceutical synthesis.
Foundational Research Application: Precursor to Rasagiline
The primary application of (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is as a direct precursor to Rasagiline. This involves the N-alkylation of the primary amine with a propargyl group.
Experimental Protocol 3: Synthesis of Rasagiline from (R)-6-Methoxy-1-aminoindan
Causality: This is a standard N-alkylation reaction. A base is used to deprotonate the primary amine (or its salt), making it nucleophilic. The resulting amine attacks the electrophilic propargyl halide in an Sₙ2 reaction to form the N-C bond. The reaction must be carefully controlled to avoid dialkylation.
Materials:
-
(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
-
Propargyl bromide (or chloride)
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or other suitable polar aprotic solvent)
Procedure:
-
Suspend (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile.
-
Heat the mixture to approximately 60 °C.
-
Add propargyl bromide (1.1 eq) dropwise to the heated suspension.
-
Maintain the reaction at 60 °C and monitor by TLC or HPLC until the starting material is consumed (typically several hours).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product (Rasagiline free base) can be purified by column chromatography or by forming a salt (e.g., mesylate) and recrystallizing.
Mechanism of Action: Irreversible MAO-B Inhibition
The (R)-aminoindan scaffold is essential for the inhibitory activity of Rasagiline. The enzyme MAO-B contains a flavin adenine dinucleotide (FAD) cofactor in its active site, which is responsible for the oxidation of monoamines.
Caption: Irreversible inhibition of MAO-B by Rasagiline.
The aminoindan portion of Rasagiline orients the molecule within the hydrophobic active site of MAO-B. [11]The propargyl group is positioned near the N5 atom of the FAD cofactor. The enzyme initiates its catalytic cycle, which activates the propargyl group, leading to the formation of a covalent, irreversible bond between the inhibitor and the FAD cofactor. [3]This covalent modification permanently inactivates the enzyme, preventing it from metabolizing dopamine. The (R)-stereochemistry is crucial for the correct orientation and potent inhibition. While the 6-methoxy group is not present in Rasagiline itself, the study of analogs with substitutions on the indan ring is an active area of research to improve selectivity and potency. [9]
Broader Research Context and Future Directions
While the primary documented use of (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine is for Rasagiline synthesis, the broader aminoindan class has other research applications. Substituted aminoindanes are known to interact with various monoamine transporters, including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). [12]This suggests that (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine could serve as a foundational scaffold or a tool compound for:
-
Structure-Activity Relationship (SAR) Studies: Investigating how the 6-methoxy substitution influences binding affinity and selectivity for DAT, NET, and SERT compared to other aminoindanes.
-
Development of Novel CNS Agents: Serving as a starting point for the synthesis of new ligands targeting monoamine transporters for potential applications in treating depression, anxiety, or other neurological disorders.
-
Probes for Receptor Mapping: Radiolabeled versions could potentially be developed to study the distribution and density of monoamine transporters in vitro and in vivo.
The continued exploration of this and related chiral aminoindanes holds promise for the discovery of new and improved therapies for a range of central nervous system disorders.
Conclusion
(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is more than a simple synthetic intermediate; it is a precisely engineered chiral building block that enables the efficient production of a life-altering medication. Its synthesis, particularly through modern biocatalytic methods, highlights the power of stereoselective chemistry. Its foundational role in the creation of Rasagiline underscores the importance of such molecules in targeting specific enzymes for therapeutic benefit. As research into neuropharmacology continues, the core aminoindan scaffold, exemplified by this specific compound, will undoubtedly remain a valuable platform for the design and discovery of the next generation of CNS-active drugs.
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